molecular formula C10H14INO B13180225 4-Amino-2-(4-iodophenyl)butan-2-ol

4-Amino-2-(4-iodophenyl)butan-2-ol

Cat. No.: B13180225
M. Wt: 291.13 g/mol
InChI Key: QKMFAOLZHHIHGK-UHFFFAOYSA-N
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Description

4-Amino-2-(4-iodophenyl)butan-2-ol is a chemical compound with the molecular formula C10H14INO It is characterized by the presence of an amino group, an iodophenyl group, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-iodophenyl)butan-2-ol typically involves the reaction of 4-iodophenylacetonitrile with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to ensure the reaction proceeds smoothly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach can improve yield and reduce production time compared to traditional batch synthesis methods .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-iodophenyl)butan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

Scientific Research Applications

4-Amino-2-(4-iodophenyl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-iodophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(4-iodophenyl)butan-2-ol is unique due to the presence of both an amino group and an iodophenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

4-amino-2-(4-iodophenyl)butan-2-ol

InChI

InChI=1S/C10H14INO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3

InChI Key

QKMFAOLZHHIHGK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=C(C=C1)I)O

Origin of Product

United States

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